1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a phenoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol followed by the introduction of the phenoxymethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The phenoxymethyl group can be introduced using phenol and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-methoxy-2-(phenoxymethyl)aniline, 4-methoxy-2-(phenoxymethyl)thiophenol, etc.
Oxidation: Formation of 4-methoxy-2-(phenoxymethyl)benzaldehyde or 4-methoxy-2-(phenoxymethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(phenoxymethyl)benzene.
Scientific Research Applications
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and phenoxymethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the phenoxymethyl group, making it less complex and potentially less reactive.
4-Methoxy-2-(phenoxymethyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-2-methoxy-4-(phenoxymethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is unique due to the presence of both bromine and phenoxymethyl groups, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Biological Activity
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenoxymethyl moiety. Its synthesis serves as an important intermediate in the production of various organic compounds, and its biological activities are under investigation for potential therapeutic applications.
Antimicrobial and Antioxidant Properties
Recent studies have highlighted the antimicrobial and antioxidant properties of benzene derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 to 6.72 mg/mL . The antioxidant activity of these compounds is often measured using assays that evaluate their ability to scavenge free radicals, which can be crucial in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of related compounds have been explored extensively. Some derivatives have shown promising cytotoxic effects against various cancer cell lines, including leukemia and melanoma . For instance, certain synthesized compounds displayed significant growth inhibition (GI50 values) against cancer cells, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Theoretical models suggest that such compounds may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies utilizing software like SwissADME have provided insights into the permeability and bioavailability of similar compounds .
Table: Summary of Biological Activities
Case Studies
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study conducted on sulfonamide derivatives showed a strong correlation between structural modifications and enhanced antimicrobial activity against resistant strains of bacteria.
- Inflammation Models : Research involving similar benzene derivatives indicated that modifications at the aromatic ring could lead to increased anti-inflammatory activity as evidenced by reduced inflammatory markers in treated subjects.
- Cancer Cell Line Studies : Investigations into structurally analogous compounds revealed significant cytotoxicity against multiple cancer cell lines, suggesting a need for further exploration into the mechanisms of action for this compound.
Properties
Molecular Formula |
C14H13BrO2 |
---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-8-14(15)11(9-13)10-17-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
SCHSSILPQNELFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.